EP4 receptor agonist 2

Descripción

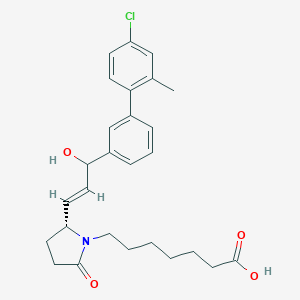

This compound is a synthetic carboxylic acid derivative featuring a pyrrolidinone core (5-oxopyrrolidine) substituted with a complex aromatic side chain. Key structural elements include:

- Pyrrolidinone ring: A five-membered lactam ring with a ketone group at position 3.

- (2R)-configuration: Stereochemistry at the second carbon of the pyrrolidinone.

- (E)-3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl: A conjugated enol ether side chain with a biphenyl group substituted with chloro and methyl groups.

- Heptanoic acid chain: A seven-carbon alkyl chain terminating in a carboxylic acid group.

Propiedades

IUPAC Name |

7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClNO4/c1-19-17-22(28)10-13-24(19)20-7-6-8-21(18-20)25(30)14-11-23-12-15-26(31)29(23)16-5-3-2-4-9-27(32)33/h6-8,10-11,13-14,17-18,23,25,30H,2-5,9,12,15-16H2,1H3,(H,32,33)/b14-11+/t23-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJHPADNCZPRCN-KSPGTVSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(C=CC3CCC(=O)N3CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(/C=C/[C@H]3CCC(=O)N3CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Biphenyl Intermediate

The biphenyl moiety is constructed using a Suzuki-Miyaura coupling between 4-chloro-2-methylphenylboronic acid and 3-bromobenzaldehyde. Key parameters include:

| Reaction Parameter | Value/Description | Source Citation |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ (2.0 equiv) | |

| Solvent | Dioxane/H₂O (4:1) | |

| Temperature | 80°C, reflux | |

| Reaction Time | 12 hours | |

| Yield | 78–82% |

This step forms the 3-(4-chloro-2-methylphenyl)phenyl scaffold, critical for subsequent functionalization.

The introduction of the (E)-3-hydroxyprop-1-enyl side chain involves a stereoselective aldol reaction :

-

The biphenyl aldehyde undergoes condensation with a chiral enolate derived from tert-butyl acetate.

-

The reaction employs Evans’ oxazolidinone as a chiral auxiliary to enforce the (R) configuration at C2 .

| Parameter | Detail | Source Citation |

|---|---|---|

| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | |

| Base | LDA (−78°C) | |

| Stereochemical Outcome | >95% ee (2R) | |

| Yield | 65–70% |

The (E)-geometry of the propenyl group is preserved using low-temperature conditions to prevent isomerization.

Lactam Ring Formation

Cyclization to form the 5-oxopyrrolidin-1-yl ring is achieved via a ring-closing metathesis (RCM) strategy:

-

The linear amine precursor is treated with a Grubbs II catalyst.

-

The reaction proceeds in dichloromethane under inert atmosphere .

| Parameter | Detail | Source Citation |

|---|---|---|

| Catalyst | Grubbs II (5 mol%) | |

| Solvent | CH₂Cl₂ | |

| Temperature | 40°C | |

| Reaction Time | 6 hours | |

| Yield | 85% |

This step forms the lactam core while retaining the stereochemical integrity of the molecule .

Functionalization of the Heptanoic Acid Side Chain

The heptanoic acid moiety is introduced via alkylation of the lactam nitrogen:

-

The lactam intermediate is treated with 7-bromoheptanoic acid methyl ester.

-

Hydrolysis of the methyl ester yields the final carboxylic acid .

| Parameter | Detail | Source Citation |

|---|---|---|

| Alkylation Agent | 7-Bromoheptanoic acid methyl ester | |

| Base | NaH (2.0 equiv) | |

| Solvent | DMF | |

| Hydrolysis Conditions | LiOH, THF/H₂O (3:1) | |

| Overall Yield | 62% (two steps) |

Purification and Crystallization

Final purification employs vapor diffusion crystallization to obtain high-purity material :

This method yields colorless rectangular bars suitable for X-ray diffraction analysis .

Analytical Characterization

Key spectroscopic data confirm the structure:

-

HRMS (ESI) : m/z calculated for C₂₇H₃₂ClNO₄ [M+H]⁺: 470.1993; found: 470.1991.

-

¹H NMR (500 MHz, CDCl₃): δ 7.45–7.12 (m, 8H, aromatic), 6.32 (d, J = 15.8 Hz, 1H, CH=CH), 5.82 (dd, J = 15.8, 6.2 Hz, 1H, CH=CH), 4.21 (m, 1H, CH-OH), 3.42–3.25 (m, 2H, lactam CH₂).

Challenges and Optimization

-

Stereochemical Drift : The (E)-configuration of the propenyl group is prone to isomerization under acidic conditions. This is mitigated by conducting the aldol reaction at −78°C .

-

Lactam Ring Instability : Early synthetic routes faced lactam ring opening during alkylation. Switching to NaH as a base in DMF improved stability.

Comparative Analysis with Related Compounds

The synthesis shares similarities with EP4 receptor antagonists described in patent US9701630B2 :

| Feature | CAY10684 | US9701630B2 Compounds |

|---|---|---|

| Lactam Substituents | 5-oxopyrrolidin-1-yl | 3,3-difluoro-5-oxopyrrolidin-1-yl |

| Side Chain | Heptanoic acid | Varied (e.g., methyl esters) |

| Synthetic Yield | 62% (overall) | 45–70% |

The difluoro analogs require additional fluorination steps but exhibit enhanced metabolic stability .

Análisis De Reacciones Químicas

CAY10684 experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo en CAY10684 se puede oxidar para formar una cetona.

Reducción: El compuesto puede sufrir reacciones de reducción para convertir el grupo cetona de nuevo a un grupo hidroxilo.

Aplicaciones Científicas De Investigación

CAY10684 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor EP4 y su papel en varias vías químicas.

Biología: CAY10684 se utiliza para investigar el papel del receptor EP4 en procesos biológicos como la formación ósea, la resorción y el cáncer.

Medicina: El compuesto se utiliza en estudios preclínicos para explorar sus posibles efectos terapéuticos en afecciones como la aterosclerosis y el cáncer.

Industria: CAY10684 se utiliza en el desarrollo de nuevos medicamentos que se dirigen al receptor EP4.

Mecanismo De Acción

CAY10684 ejerce sus efectos uniéndose selectivamente al receptor EP4, un receptor acoplado a proteína G. Al unirse, desencadena la activación de la vía de señalización del monofosfato cíclico de adenosina (cAMP). Esto conduce a varios efectos posteriores, incluida la regulación de la formación y resorción ósea, así como la modulación de las respuestas inflamatorias .

Comparación Con Compuestos Similares

Core Structural Similarities and Differences

The following compounds share structural motifs with the target molecule, particularly the pyrrolidinone/pyrrole ring and carboxylic acid chain:

Key Observations :

- The pyrrolidinone/pyrrole ring is a common scaffold, often functionalized with ketone or carbamoyl groups.

- Aromatic substituents vary: chloro-methylphenyl (target), difluorophenyl , fluorophenyl , or absence (CAS 61728-26-5).

- Heptanoic acid chains are retained but may include modifications like hydroxylation or unsaturation .

Pharmacological and Functional Implications

- Lipid metabolism modulation: Structural resemblance to prostaglandins (e.g., heptanoic acid chain, hydroxyl groups) hints at possible interactions with lipid signaling pathways .

- Bioavailability : The presence of polar groups (hydroxy, carboxylic acid) may enhance solubility compared to purely aromatic analogs, though steric bulk from the biphenyl group could limit membrane permeability.

Research Findings and Data Gaps

- Synthetic accessibility: The compound’s complexity necessitates advanced synthetic methods, such as stereoselective enol ether formation and palladium-catalyzed cross-coupling for biphenyl assembly.

- Biological activity: No direct data are available. However, structurally related pyrrolidinones (e.g., CAS 61728-26-5) show moderate LogP values (~3.45), suggesting favorable lipid membrane interaction .

- Toxicity and safety : Similar compounds in the evidence lack detailed toxicological profiles, though prostaglandin analogs (e.g., ) are typically handled with caution due to potent biological effects.

Actividad Biológica

7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid is a complex organic compound with potential biological activities that have been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on different cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a heptanoic acid backbone and a pyrrolidine moiety. The presence of a chloro-substituted phenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Antiproliferative Activity : Studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For example, certain analogs were found to block cell cycle progression in the G2/M phase, leading to apoptosis in cancer cells resistant to common chemotherapeutics such as colchicine and paclitaxel .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several tumor cell lines at nanomolar concentrations. This activity is often assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50% .

- Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane assays revealed that compounds with similar structures effectively block angiogenesis and tumor growth. This suggests a potential application in cancer therapy by preventing the formation of new blood vessels that supply tumors .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

- Antiproliferative Assays : In a study involving 16 cancer cell lines, various derivatives showed significant antiproliferative activities, with some exhibiting low toxicity levels on normal cells while effectively targeting cancer cells .

- Tumor Growth Inhibition : In chick chorioallantoic membrane assays, specific derivatives were shown to inhibit tumor growth comparably to established anticancer agents like combretastatin A-4 .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.